
Hexadecyl-D-xylopyranoside
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Overview
Description
Hexadecyl-D-xylopyranoside (C₃₃H₆₆O₅) is a non-ionic surfactant widely used in biotechnology and pharmaceutical research for its exceptional ability to solubilize and stabilize membrane proteins . Its structure comprises a hydrophobic hexadecyl (C₁₆) chain linked to a hydrophilic D-xylopyranose moiety, enabling the formation of micelles that disrupt lipid bilayers without denaturing proteins. This compound is critical in structural biology for resolving membrane protein structures and is also investigated for therapeutic applications in cancer and neurodegenerative diseases . Key identifiers include the CAS number 446264-03-5 and synonyms such as (3R,4S,5R)-2-hexadecoxyoxane-3,4,5-triol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexadecyl-D-xylopyranoside can be synthesized through chemical and enzymatic pathways. One common method involves the glycosylation of D-xylose with hexadecanol in the presence of an acid catalyst . The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C, and can be completed within a few hours.
Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its specificity and efficiency. Enzymes such as xylanases and glycosyltransferases are used to catalyze the reaction, resulting in high yields and purity . This method is environmentally friendly and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Hexadecyl-D-xylopyranoside undergoes various chemical reactions, including:
Oxidation: The primary alcohol group in the hexadecyl chain can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the D-xylopyranose moiety can be reduced to form alcohols.
Substitution: The hydroxyl groups in the D-xylopyranose moiety can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halides like hydrogen bromide (HBr) and nucleophiles such as sodium azide (NaN3) are frequently employed.
Major Products:
Oxidation: Hexadecanal, hexadecanoic acid.
Reduction: Hexadecyl alcohol, xylitol.
Substitution: Hexadecyl bromide, hexadecyl azide.
Scientific Research Applications
Hexadecyl-D-xylopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and emulsions.
Biology: Acts as a glycosylation agent in the study of glycoproteins and glycolipids.
Medicine: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products.
Mechanism of Action
Hexadecyl-D-xylopyranoside exerts its effects primarily through its surfactant properties. The hexadecyl chain interacts with hydrophobic molecules, while the D-xylopyranose moiety interacts with hydrophilic molecules, allowing it to stabilize emulsions and enhance solubility . In biological systems, it can modulate the activity of enzymes involved in glycosylation processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares Hexadecyl-D-xylopyranoside with structurally related alkyl glycosides, focusing on molecular features and applications:
Key Differences and Research Findings
Alkyl Chain Length and Hydrophobicity
- This compound (C₁₆): The long alkyl chain enhances hydrophobicity, lowering the critical micelle concentration (CMC) and improving efficacy in solubilizing membrane proteins compared to shorter-chain analogs like Hexyl hexopyranoside (C₆) .
- Octyldodecyl Xyloside (C₂₀) : The branched C₂₀ chain may further reduce CMC but is less common in protein research, favoring industrial applications .
Sugar Moiety Specificity
- D-Xylopyranose vs. D-Glucopyranose: Xylose lacks a hydroxymethyl group, reducing steric hindrance and hydrogen-bonding capacity compared to glucose. This difference may explain this compound’s preference in membrane studies over glucopyranosides like Hexadecyl 2-acetamido-2-deoxy-β-D-glucopyranoside, which includes an acetamido group for targeted protein interactions .
Functional Group Modifications
- Methyl α-D-xylopyranoside: The methyl group limits detergent utility but makes it ideal as a substrate for xylosidases or glycosyltransferases in enzymology .
Biological Activity
Hexadecyl-D-xylopyranoside (HX) is a glycoside with significant biological activity attributed to its amphiphilic nature. This compound, characterized by a long hydrophobic alkyl chain and a hydrophilic xylopyranoside moiety, has garnered attention for its potential applications in biochemistry and pharmacology.
This compound exhibits surfactant properties, which enable it to alter the fluidity and permeability of biological membranes. This amphiphilic characteristic allows the compound to interact with both hydrophobic and hydrophilic biomolecules, influencing various cellular processes.
Mechanism of Action:
- Cell Membrane Interaction: HX can modulate cell membrane properties, enhancing the solubilization of hydrophobic compounds and facilitating their uptake by cells.
- Enzyme Interaction: It is known to interact with enzymes such as β-xylosidases, potentially acting as an inhibitor or activator, thereby affecting biochemical pathways related to glycosaminoglycan biosynthesis.
Biological Activity
The biological activities of this compound include:
- Surfactant Activity: Its ability to reduce surface tension makes it useful in formulations where improved drug delivery is required.
- Antimicrobial Properties: Studies suggest that HX may possess antimicrobial effects, particularly against Gram-positive bacteria, although its efficacy varies based on concentration and structure .
- Cytotoxicity: Research indicates that this compound can exhibit cytotoxic effects on certain cancer cell lines. The cytotoxicity is often correlated with the length of the alkyl chain; longer chains typically show increased activity against cancer cells .
Table 1: Summary of Biological Activities of this compound
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including K562 (acute myeloid leukemia) and MCF-7 (breast cancer). The results indicated that HX had an IC50 value ranging from 9.4 μM to over 100 μM depending on the cell line tested. The compound demonstrated a higher sensitivity in acute lymphoblastic leukemia cells compared to non-malignant cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Hexadecyl-D-xylopyranoside, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves glycosylation between a xylopyranosyl donor (e.g., perbenzoylated xylose derivatives) and hexadecanol. Optimization includes using AgClO₄ as a promoter in anhydrous conditions with molecular sieves to control moisture . Yield improvements require adjusting stoichiometry (e.g., donor-to-acceptor ratios) and temperature gradients during coupling reactions. Characterization via TLC and NMR monitors intermediate formation.
Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For scale-up, recrystallization in ethanol/water mixtures enhances purity. Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS) to confirm molecular ion peaks .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use 1H- and 13C-NMR to verify glycosidic linkage (δ 4.5–5.5 ppm for anomeric protons) and alkyl chain integration. FT-IR identifies hydroxyl (3200–3600 cm−1) and ether (1100 cm−1) groups. Comparative analysis with literature spectra (e.g., PubChem or CAS databases) ensures accuracy .
Advanced Research Questions
Q. How can researchers address solubility limitations of this compound in aqueous systems for biological assays?
- Methodological Answer : Solubility can be enhanced via co-solvents (e.g., DMSO ≤1% v/v) or micelle formation. Critical micelle concentration (CMC) determination using fluorescence spectroscopy (pyrene probe) optimizes surfactant behavior. Dynamic light scattering (DLS) confirms micelle size (typically 10–50 nm) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Cross-validate assays (e.g., cell viability vs. enzymatic activity) under standardized conditions. Control variables such as pH, temperature, and solvent purity. Meta-analysis of existing studies identifies methodological inconsistencies (e.g., endotoxin contamination in cell cultures) .
Q. How to design experiments evaluating this compound’s role in drug delivery systems?
- Methodological Answer : Formulate drug-loaded micelles and assess encapsulation efficiency (UV-Vis spectroscopy) and release kinetics (dialysis membrane method). In vitro cytotoxicity (MTT assay) and pharmacokinetic studies (HPLC-MS) validate biocompatibility and sustained release .
Q. What analytical methods detect degradation products of this compound under varying storage conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) with LC-MS/MS identify hydrolyzed products (e.g., free xylose or hexadecanol). Oxidative degradation is monitored via peroxide value titration and FT-IR for carbonyl formation .
Q. How can molecular modifications improve this compound’s specificity in protein binding studies?
Properties
CAS No. |
115211-19-3 |
---|---|
Molecular Formula |
C21H42O5 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-hexadecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C21H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-21-20(24)19(23)18(22)17-26-21/h18-24H,2-17H2,1H3/t18-,19+,20-,21-/m1/s1 |
InChI Key |
KQFKLUYHYJJLMP-PLACYPQZSA-N |
SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(CO1)O)O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1C(C(C(CO1)O)O)O |
Origin of Product |
United States |
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